molecular formula C11H10O6 B582517 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester CAS No. 1258950-75-2

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Cat. No.: B582517
CAS No.: 1258950-75-2
M. Wt: 238.195
InChI Key: XNKURVFGNBYVBF-UHFFFAOYSA-N
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Description

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is an organic compound with the molecular formula C11H10O6. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester typically involves the esterification of 6-hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of alternative catalysts and solvents can improve the overall yield and reduce the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups allow for diverse chemical reactivity, while its benzodioxole core provides a stable and versatile scaffold for further modifications .

Properties

IUPAC Name

ethyl 2-(6-hydroxy-1,3-benzodioxol-5-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-2-15-11(14)10(13)6-3-8-9(4-7(6)12)17-5-16-8/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKURVFGNBYVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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